![molecular formula C9H13NO2 B1521365 2-(3-Amino-5-methoxyphenyl)ethanol CAS No. 354512-41-7](/img/structure/B1521365.png)
2-(3-Amino-5-methoxyphenyl)ethanol
Overview
Description
“2-(3-Amino-5-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known by its IUPAC name, 2-amino-2-(3-methoxyphenyl)ethanol .
Molecular Structure Analysis
The InChI code for “2-(3-Amino-5-methoxyphenyl)ethanol” is 1S/C9H13NO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“2-(3-Amino-5-methoxyphenyl)ethanol” is stored at room temperature . It has a molecular weight of 167.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.
Scientific Research Applications
Combinatorial Synthesis and Anticancer Evaluation
A study by Patravale et al. (2014) discusses an alkaline water–ethanol mediated series of combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, including their anticancer evaluation against various cancer cell lines. This research demonstrates the potential for creating derivatives of amino-phenyl-ethanol compounds for anticancer applications, highlighting the importance of structural modification in enhancing biological activity (Patravale et al., 2014).
Receptor Differentiation
Lands et al. (1967) explored the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol derivatives, showing changes in sympathomimetic activity and suggesting potential applications in differentiating β-receptor subtypes. This study underscores the relevance of amino-phenyl-ethanol derivatives in understanding receptor pharmacology (Lands et al., 1967).
Synthesis and Antibacterial Activities
Research conducted by Li-fen (2011) on the synthesis of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes with various metals revealed that these complexes displayed significant antibacterial activity, suggesting applications in developing new antibacterial agents (Li-fen, 2011).
Biocatalytic Production
Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, indicating the potential for producing drug intermediates through biocatalysis. This highlights the role of specific alcohol derivatives in synthesizing enantiomerically pure compounds for pharmaceutical applications (Kavi et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for “2-(3-Amino-5-methoxyphenyl)ethanol” are not available, it’s worth noting that indole derivatives, which have similar structures, have diverse biological activities and immense potential for therapeutic applications . This suggests that “2-(3-Amino-5-methoxyphenyl)ethanol” could also have potential applications in various fields, including medicine and pharmacology.
properties
IUPAC Name |
2-(3-amino-5-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCQIXOSSPIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666759 | |
Record name | 2-(3-Amino-5-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-5-methoxyphenyl)ethanol | |
CAS RN |
354512-41-7 | |
Record name | 2-(3-Amino-5-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.